molecular formula C3H7I B042940 1-Iodopropane CAS No. 107-08-4

1-Iodopropane

Cat. No.: B042940
CAS No.: 107-08-4
M. Wt: 169.99 g/mol
InChI Key: PVWOIHVRPOBWPI-UHFFFAOYSA-N
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Description

1-Iodopropane, also known as n-propyl iodide, is a colorless, flammable liquid with the chemical formula C₃H₇I. It is an organoiodine compound that is commonly used in organic synthesis and various industrial applications. The compound is characterized by its high reactivity due to the presence of the iodine atom, making it a valuable reagent in chemical reactions.

Mechanism of Action

Target of Action

1-Iodopropane, also known as n-Propyl iodide, is a colorless, flammable chemical compound with the formula C3H7I . It is primarily used in organic synthesis. The primary targets of this compound are organic compounds, particularly those containing nucleophilic functional groups. It is often used for the alkylation of pyrrole .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution . In this process, the iodine atom in this compound, which is a good leaving group, is replaced by a nucleophile from another molecule . For example, when reacting with potassium salts of pyrrole, this compound can synthesize 1-n-propylpyrrole .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in. As an alkylating agent, it can modify the structure of other molecules, potentially leading to significant changes in their properties and functions. For example, in the synthesis of 1-n-propylpyrrole, this compound contributes a propyl group to the pyrrole molecule, significantly altering its structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodopropane is typically prepared by the reaction of n-propyl alcohol with iodine and phosphorus. The reaction involves heating n-propyl alcohol with iodine and red phosphorus, resulting in the formation of this compound along with phosphoric acid as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The compound is then purified by distillation and stored under nitrogen to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: 1-Iodopropane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines, resulting in the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form propene.

    Oxidation and Reduction Reactions: Although less common, this compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or ethanol.

    Elimination: Strong bases like potassium tert-butoxide are used to induce elimination reactions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed:

    Alcohols: Formed by nucleophilic substitution with hydroxide ions.

    Nitriles: Formed by nucleophilic substitution with cyanide ions.

    Amines: Formed by nucleophilic substitution with ammonia.

    Propene: Formed by elimination reactions

Scientific Research Applications

1-Iodopropane has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as an alkylating agent to introduce propyl groups into various organic molecules.

    Biological Studies: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Material Science: Utilized in the preparation of specialized materials and polymers.

    Analytical Chemistry: Serves as a standard or reference compound in various analytical techniques .

Comparison with Similar Compounds

1-Iodopropane can be compared with other similar compounds, such as:

    Ethyl iodide (C₂H₅I): Similar in structure but with one less carbon atom. It is also used as an alkylating agent.

    Isopropyl iodide (C₃H₇I): An isomer of this compound with a different arrangement of atoms. It has similar reactivity but different physical properties.

    Butyl iodide (C₄H₉I): Contains one additional carbon atom, making it slightly larger and more hydrophobic.

This compound is unique due to its specific reactivity and the balance between its size and electrophilicity, making it a versatile reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

1-iodopropane
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InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3
Source PubChem
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InChI Key

PVWOIHVRPOBWPI-UHFFFAOYSA-N
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Canonical SMILES

CCCI
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Molecular Formula

C3H7I
Record name IODOPROPANES
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DSSTOX Substance ID

DTXSID501015653
Record name 1-Iodopropane
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Molecular Weight

169.99 g/mol
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Physical Description

Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals., Colorless or yellowish liquid; [Merck Index]
Record name IODOPROPANES
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Record name Propyl iodide
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Vapor Pressure

43.1 [mmHg]
Record name Propyl iodide
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CAS No.

26914-02-3, 107-08-4
Record name IODOPROPANES
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Record name Propyl iodide
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Record name Propane, iodo-
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Record name Propane, 1-iodo-
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Record name 1-Iodopropane
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Record name 1-iodopropane
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Record name PROPYL IODIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 1-Iodopropane?

A1: this compound is an iodoalkane with a linear three-carbon chain. Its molecular formula is C3H7I, and its molecular weight is 169.99 g/mol [, , , ].

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic methods provide insights into the structure and properties of this compound. These include:

  • Raman Spectroscopy: Reveals vibrational modes, distinguishing between trans and gauche conformations [, ].
  • Infrared Spectroscopy (IR): Provides information about vibrational modes and is particularly useful for studying rotational isomers [].
  • High-Resolution Photoelectron Spectroscopy: Offers insights into electronic structure and bonding characteristics [].
  • Reflection-Adsorption Infrared Spectroscopy (RAIRS): Used to determine the adsorption geometry of this compound on metal surfaces [, ].
  • X-ray Photoelectron Spectroscopy (XPS): Provides information about elemental composition and chemical states of atoms in molecules, often used to study the decomposition products of this compound on surfaces [, ].
  • Electron Energy Loss Spectroscopy (HREELS): Complements IR spectroscopy, providing additional information about vibrational modes and surface reactions [].

Q3: How does the conformation of this compound affect its photodissociation dynamics?

A3: this compound exists in two main conformations: trans and gauche. These conformations exhibit distinct short-time photodissociation dynamics in the gas phase, as demonstrated by resonance Raman spectroscopy and time-dependent wave packet calculations []. This difference suggests that the initial geometry of the molecule plays a significant role in its photochemical behavior.

Q4: What are the primary photodissociation products of this compound?

A5: Upon photodissociation at 266 nm, this compound primarily yields excited-state iodine (I*(2P1/2)) []. Notably, there is minimal evidence for HI elimination (<0.21%) in this process, contrasting with the behavior of its structural isomer, 2-Iodopropane.

Q5: How does the photodissociation of 2-Iodopropane differ from that of this compound?

A6: In contrast to this compound, photodissociation of 2-Iodopropane at 266 nm predominantly yields ground-state iodine (I(2P3/2)) and a significant amount of HI (>10.5%) []. This distinct behavior highlights the influence of the iodine atom's position on the photochemical pathways.

Q6: What is the timescale of HI elimination in 2-Iodopropane photodissociation?

A7: The anisotropy parameters for all channels in 2-Iodopropane photodissociation approach the limiting value of 2.0, indicating that both C-I bond fission and 1,2-HI elimination occur on a subpicosecond timescale following excitation []. This observation suggests that both processes are rapid and likely occur competitively.

Q7: How does the structure of this compound influence its reactivity on metal surfaces?

A8: Studies on copper surfaces (Cu(110), Cu(100), Cu(111)) show that this compound adsorbs molecularly at low temperatures, with the C-I bond either perpendicular or tilted relative to the surface depending on coverage [, ]. Upon heating, C-I bond scission occurs, generating surface-bound propyl groups and iodine atoms [, , ]. These propyl groups can undergo β-hydride elimination to form propylene or hydrogenation to form propane, with the reaction rates exhibiting sensitivity to the specific copper surface structure [].

Q8: What role does this compound play in catalytic reactions?

A9: this compound can act as a catalyst in various organic reactions, often serving as a precursor for the in situ generation of hypoiodous acid. For example, it catalyzes the oxidative spirocyclization of 4-(2-carboxyethyl)phenols to form spirodienones in the presence of an oxidant like m-chloroperbenzoic acid []. Similarly, it promotes the synthesis of sulfonamides from sodium sulfinates and amines through a hypervalent iodine intermediate []. In these reactions, this compound facilitates the formation of reactive iodine species, enabling efficient transformations.

Q9: Are there any known applications of this compound in zeolite chemistry?

A10: Research indicates that this compound reacts with Na0-treated NaX and NaY zeolites to form framework propoxy groups []. This reaction involves dehalogenation of this compound, suggesting its potential utility in modifying zeolite frameworks.

Q10: What safety considerations are associated with this compound?

A11: Studies on beagle dogs have shown that this compound exhibits potent cardiac sensitization properties []. Exposure to even low concentrations (0.1-0.4% v/v) in the presence of adrenaline led to cardiac abnormalities, highlighting the potential cardiovascular risks associated with this compound. Therefore, handling this compound requires caution and appropriate safety measures.

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